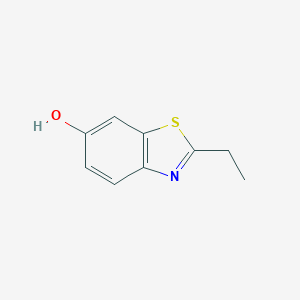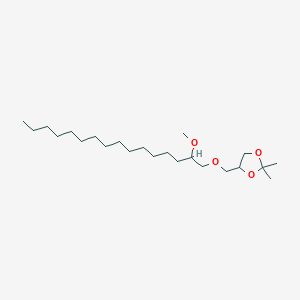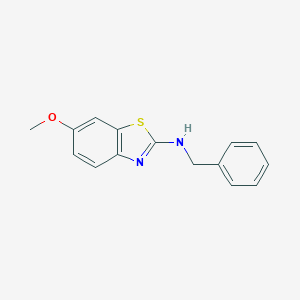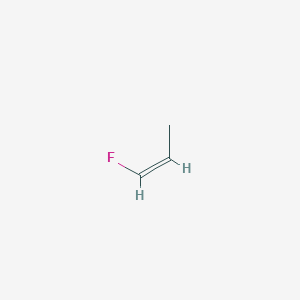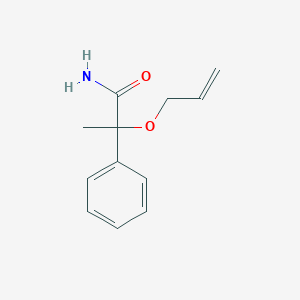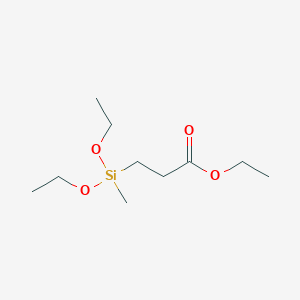
(2-Carbethoxyethyl)diethoxy(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Carbethoxyethyl)diethoxy(methyl)silane, also known as CEDMS, is a chemical compound that belongs to the group of organosilicon compounds. It has been widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of (2-Carbethoxyethyl)diethoxy(methyl)silane is not well understood. However, it is believed that it reacts with other compounds through a nucleophilic substitution reaction. The resulting product is a compound that has a silicon-carbon bond, which is highly stable and can withstand harsh conditions.
Biochemical and physiological effects:
(2-Carbethoxyethyl)diethoxy(methyl)silane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, and no adverse effects have been reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Carbethoxyethyl)diethoxy(methyl)silane has several advantages for lab experiments. It is a relatively stable compound that can withstand harsh conditions, such as high temperatures and acidic environments. It is also a versatile reagent that can be used in the synthesis of various organic compounds. However, (2-Carbethoxyethyl)diethoxy(methyl)silane has some limitations. It is a relatively expensive reagent, and its synthesis requires the use of hazardous chemicals, such as ethyl chloroacetate.
Direcciones Futuras
There are several future directions for the use of (2-Carbethoxyethyl)diethoxy(methyl)silane in scientific research. One possible direction is the synthesis of novel siloxane-based polymers with improved properties, such as increased thermal stability and mechanical strength. Another direction is the synthesis of silane coupling agents with improved adhesion properties. Finally, (2-Carbethoxyethyl)diethoxy(methyl)silane could be used in the synthesis of new organosilicon compounds with unique properties and applications.
Conclusion:
(2-Carbethoxyethyl)diethoxy(methyl)silane is a unique organosilicon compound that has been widely used in scientific research. It has several advantages for lab experiments, including its stability and versatility. However, its synthesis requires the use of hazardous chemicals, and it is relatively expensive. Despite these limitations, (2-Carbethoxyethyl)diethoxy(methyl)silane has several future directions for its use in the synthesis of novel organic compounds with unique properties and applications.
Métodos De Síntesis
(2-Carbethoxyethyl)diethoxy(methyl)silane can be synthesized through a reaction between diethoxymethylsilane and ethyl chloroacetate. The reaction is carried out in the presence of a catalyst, such as sodium hydride or potassium tert-butoxide. The resulting product is a clear liquid with a molecular weight of 234.39 g/mol.
Aplicaciones Científicas De Investigación
(2-Carbethoxyethyl)diethoxy(methyl)silane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of siloxane-based polymers, which have applications in the fields of electronics, coatings, and adhesives. (2-Carbethoxyethyl)diethoxy(methyl)silane has also been used in the synthesis of silane coupling agents, which are used to improve the adhesion between inorganic materials and organic polymers.
Propiedades
Número CAS |
17963-09-6 |
|---|---|
Nombre del producto |
(2-Carbethoxyethyl)diethoxy(methyl)silane |
Fórmula molecular |
C10H22O4Si |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
ethyl 3-[diethoxy(methyl)silyl]propanoate |
InChI |
InChI=1S/C10H22O4Si/c1-5-12-10(11)8-9-15(4,13-6-2)14-7-3/h5-9H2,1-4H3 |
Clave InChI |
WTCDUNBZFXBLCS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC[Si](C)(OCC)OCC |
SMILES canónico |
CCOC(=O)CC[Si](C)(OCC)OCC |
Sinónimos |
3-[Diethoxy(methyl)silyl]propionic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



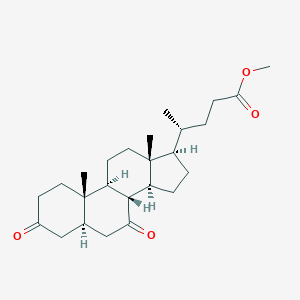
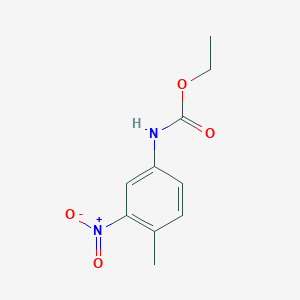

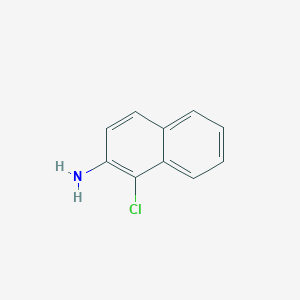
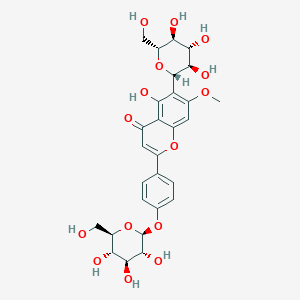
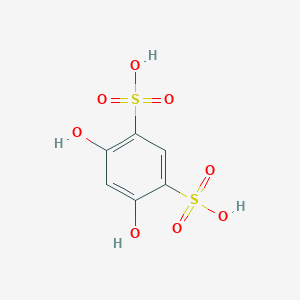

![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)
